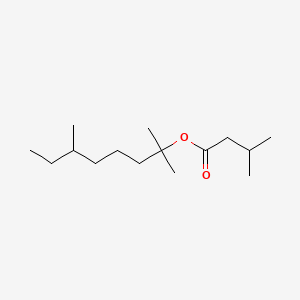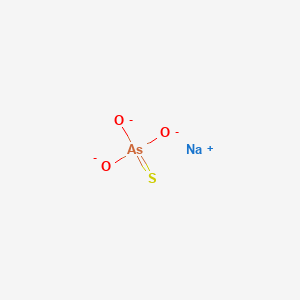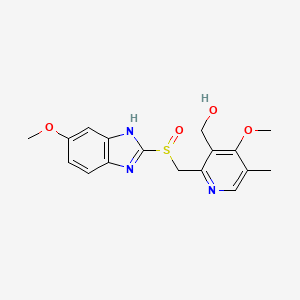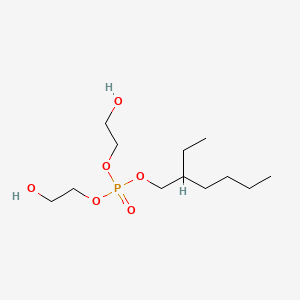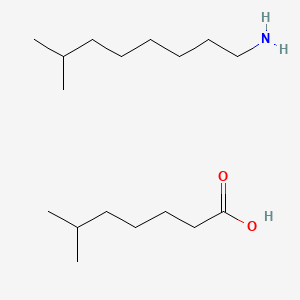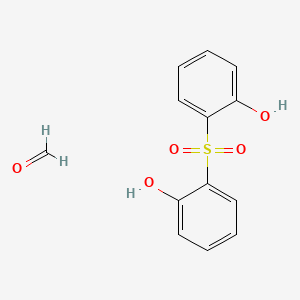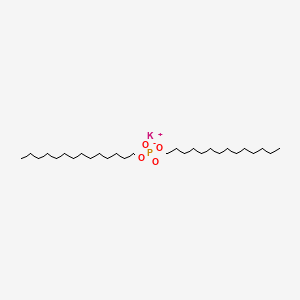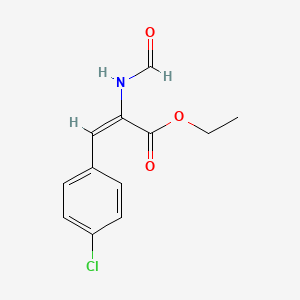
Aluminium heptan-1-olate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Aluminium heptan-1-olate, also known as aluminum tri(1-heptanolate), is an organoaluminium compound with the molecular formula C21H45AlO3. This compound is characterized by the presence of aluminium bonded to three heptan-1-olate ligands. It is a part of the broader class of organometallic compounds, which have significant applications in various fields of chemistry and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Aluminium heptan-1-olate can be synthesized through the reaction of aluminium alkyls with heptan-1-ol. The general reaction involves the substitution of alkyl groups with heptan-1-olate groups. The reaction is typically carried out under an inert atmosphere to prevent oxidation and hydrolysis of the reactive intermediates.
Industrial Production Methods: In an industrial setting, the production of this compound involves the controlled reaction of aluminium metal with heptan-1-ol in the presence of a catalyst. The process requires precise temperature and pressure conditions to ensure high yield and purity of the final product .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of aluminium oxides and other by-products.
Reduction: This compound can also participate in reduction reactions, particularly in the presence of strong reducing agents.
Substitution: this compound is known to undergo substitution reactions where the heptan-1-olate ligands can be replaced by other ligands.
Common Reagents and Conditions:
Oxidizing Agents: Oxygen, hydrogen peroxide.
Reducing Agents: Lithium aluminium hydride, sodium borohydride.
Substitution Reagents: Various alcohols, amines, and other nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields aluminium oxides, while substitution reactions can produce a variety of organoaluminium compounds .
Applications De Recherche Scientifique
Aluminium heptan-1-olate has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis, particularly in polymerization reactions and the formation of carbon-carbon bonds.
Biology: Research is ongoing into its potential use in biological systems, although its applications are currently limited due to its reactivity.
Medicine: There is interest in exploring its potential as a precursor for the synthesis of pharmaceuticals.
Industry: It is used in the production of advanced materials, including coatings and composites, due to its ability to form strong bonds with various substrates
Mécanisme D'action
The mechanism of action of aluminium heptan-1-olate involves its ability to act as a Lewis acid, accepting electron pairs from donor molecules. This property makes it an effective catalyst in various chemical reactions. The molecular targets and pathways involved include the activation of carbonyl compounds and the facilitation of nucleophilic attack on electrophilic centers .
Comparaison Avec Des Composés Similaires
Aluminium isopropoxide: Another organoaluminium compound used as a catalyst in organic synthesis.
Aluminium ethoxide: Similar in structure and reactivity, used in the production of coatings and as a catalyst.
Aluminium sec-butoxide: Used in the synthesis of advanced materials and as a catalyst in various reactions.
Uniqueness: Aluminium heptan-1-olate is unique due to its specific ligand structure, which imparts distinct reactivity and selectivity in chemical reactions. Its longer carbon chain compared to other aluminium alkoxides provides different solubility and steric properties, making it suitable for specific applications .
Propriétés
Numéro CAS |
71411-84-2 |
|---|---|
Formule moléculaire |
C21H45AlO3 |
Poids moléculaire |
372.6 g/mol |
Nom IUPAC |
aluminum;heptan-1-olate |
InChI |
InChI=1S/3C7H15O.Al/c3*1-2-3-4-5-6-7-8;/h3*2-7H2,1H3;/q3*-1;+3 |
Clé InChI |
PVNBGPRGXVOOIZ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC[O-].CCCCCCC[O-].CCCCCCC[O-].[Al+3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



